1,3-Distearoyl-2-chloropropanediol-d5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Distearoyl-2-chloropropanediol-d5 is a deuterated compound of 1,3-Distearoyl-2-chloropropanediol. It is a stable isotope-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is primarily used in scientific research for its unique properties and applications in various fields such as chemistry, biology, medicine, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Distearoyl-2-chloropropanediol-d5 involves the esterification of stearic acid with 2-chloropropanediol-d5. The reaction typically occurs in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture to a temperature of around 100-150°C and maintaining it for several hours to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is purified through techniques such as recrystallization or chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Distearoyl-2-chloropropanediol-d5 undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as hydroxide ions or amines.

Esterification and Transesterification: The ester groups can participate in esterification or transesterification reactions with other alcohols or acids.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide or ammonia, and the reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.

Esterification and Transesterification: These reactions often use catalysts such as sulfuric acid or sodium methoxide and are conducted at temperatures ranging from 50-150°C.

Major Products

Substitution Reactions: The major products include 1,3-distearoyl-2-hydroxypropanediol-d5 or 1,3-distearoyl-2-aminopropanediol-d5.

Esterification and Transesterification: The products are various esters depending on the alcohol or acid used in the reaction.

Wissenschaftliche Forschungsanwendungen

1,3-Distearoyl-2-chloropropanediol-d5 has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,3-Distearoyl-2-chloropropanediol-d5 involves its interaction with biological molecules and pathways. The compound can be metabolized to release chloropropanediol, which can then participate in various biochemical reactions. The deuterium labeling allows for precise tracking of the compound’s metabolic fate and its interactions with cellular components .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3-Distearoyl-2-chloropropanediol: The non-deuterated version of the compound.

1,2-Distearoyl-3-chloropropanediol: An isomer with the chlorine atom at a different position.

1,3-Distearoyl-2-hydroxypropanediol: A similar compound with a hydroxyl group instead of a chlorine atom

Uniqueness

1,3-Distearoyl-2-chloropropanediol-d5 is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The presence of deuterium atoms allows for more accurate and sensitive detection in mass spectrometry and NMR spectroscopy. This makes it a valuable tool in research involving lipid metabolism and the study of chloropropanediol esters .

Biologische Aktivität

1,3-Distearoyl-2-chloropropanediol-d5 is a deuterated derivative of 1,3-distearoyl-2-chloropropanediol, primarily recognized for its application as an internal standard in analytical chemistry, particularly in the quantification of chloropropanediol esters in food and environmental samples. While its primary use is analytical, understanding its biological activity is crucial for assessing potential health risks associated with its consumption and environmental exposure.

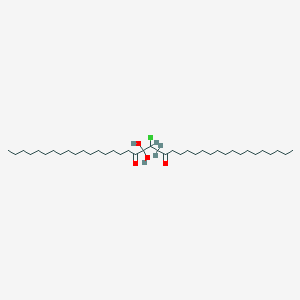

Chemical Structure and Properties

- Molecular Formula : C₄₁H₈₁ClO₃D₅

- Molecular Weight : 648.5 g/mol

- Structure : The compound features two stearoyl groups and a chloropropanediol backbone, with deuterium isotopes enhancing its stability in analytical applications.

Biological Activity Overview

The biological activity of this compound is largely inferred from studies on related compounds such as 3-MCPD (3-monochloro-1,2-propanediol) and 2-MCPD (2-monochloro-1,3-propanediol). These compounds have been associated with various toxicological effects, including potential carcinogenicity.

Toxicological Studies

- Carcinogenic Potential : Research indicates that 3-MCPD can induce renal tumors in rats through non-genotoxic mechanisms and is classified as a possible human carcinogen (IARC Group 2B) . Similar concerns extend to chloropropanediols due to their structural similarities.

- Metabolic Pathways : The metabolic fate of chloropropanediols involves enzymatic hydrolysis and potential formation of reactive metabolites that can interact with cellular macromolecules, leading to toxicity .

Analytical Applications

This compound serves as an internal standard in various analytical methodologies such as:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Used for sensitive detection of MCPD levels in food products.

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Enhances specificity and accuracy in quantifying chloropropanediols in complex matrices .

Study on Food Safety

A collaborative study evaluated the determination of MCPD fatty acid esters in fat-containing foods using this compound as an internal standard. The proficiency test results indicated satisfactory performance across various laboratories, highlighting the compound's effectiveness in ensuring accurate quantification .

Toxicological Assessment

Research assessing the health risks associated with MCPD esters found that exposure to these compounds could lead to adverse health effects due to their potential for bioaccumulation and toxicity. The study emphasized the need for rigorous monitoring of food products containing these esters .

Data Tables

Eigenschaften

IUPAC Name |

20-chloro-19,19,20-trideuterio-21,21-dideuteriooxynonatriacontane-18,22-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H75ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36(41)35-37(40)39(43,44)38(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,43-44H,3-35H2,1-2H3/i35D2,37D,43D,44D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWICQUBSDWEUQG-YRLSCXEMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)CC(C(C(=O)CCCCCCCCCCCCCCCCC)(O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)CCCCCCCCCCCCCCCCC)C([2H])(C(C(=O)CCCCCCCCCCCCCCCCC)(O[2H])O[2H])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H75ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.